2-[2-(4-Methoxyphenyl)cyclopropyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40603-35-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)cyclopropyl]phenol |
InChI |
InChI=1S/C16H16O2/c1-18-12-8-6-11(7-9-12)14-10-15(14)13-4-2-3-5-16(13)17/h2-9,14-15,17H,10H2,1H3 |
InChI Key |
JFHGNQCSVHWAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C3=CC=CC=C3O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 2 4 Methoxyphenyl Cyclopropyl Phenol and Analogues
Reactivity of the Cyclopropyl (B3062369) Ring System
The three-membered ring of 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol is the molecule's most reactive site. Its high ring strain (approximately 29.0 kcal/mol) makes it susceptible to cleavage under thermal, photochemical, or catalytic conditions. wikipedia.org The presence of two aryl groups—one acting as an electron donor (4-methoxyphenyl) and the other (2-hydroxyphenyl) also possessing a strong electron-donating hydroxyl group—polarizes the cyclopropane's C-C bonds, facilitating heterolytic cleavage. nih.gov This donor-acceptor characteristic is central to its reactivity. nih.gov
Ring Opening Reactions and Mechanisms
The cleavage of the cyclopropane (B1198618) ring is a predominant reaction pathway, typically initiated by electrophiles, nucleophiles, or radical species. The regioselectivity of the ring opening is influenced by the substituents on the ring and the reaction conditions.
Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, aryl-substituted cyclopropanes undergo facile ring opening. nih.gov For a molecule like this compound, protonation can occur at the phenolic oxygen or, more productively for ring-opening, on one of the cyclopropane's C-C bonds, which possess significant p-orbital character. The presence of the electron-donating methoxy (B1213986) and hydroxyl groups stabilizes the formation of a cationic intermediate upon cleavage of the bond between the two aryl-substituted carbons (the C1-C2 bond). nih.govacs.org This cleavage generates a 1,3-zwitterion or a related carbocationic species, which can be trapped by various nucleophiles. acs.org For instance, catalysis with triflic acid (TfOH) in a solvent like hexafluoroisopropanol (HFIP) has been shown to be effective for the ring-opening of similar donor-acceptor cyclopropanes, allowing for subsequent reaction with arenes, alcohols, or azides. nih.govscispace.com
The general mechanism involves the following steps:
Activation: A Lewis or Brønsted acid coordinates to one of the acceptor groups (if present) or protonates the cyclopropane ring. acs.orgstackexchange.com
C-C Bond Cleavage: The polarized C1-C2 bond cleaves heterolytically to form a stable 1,3-dipole or carbocation intermediate. nih.gov
Nucleophilic Attack: An external or internal nucleophile attacks one of the electrophilic centers of the intermediate to yield the final ring-opened product. nih.gov
| Reaction Type | Catalyst/Reagent | Mechanism | Potential Products for Analogues |
|---|---|---|---|
| Acid-Catalyzed Hydroarylation | TfOH in HFIP | SN1-type ring opening to form a benzylic carbocation, followed by Friedel-Crafts-type attack by an arene nucleophile. nih.gov | 1,3-Diarylpropane derivatives. |
| Lewis Acid-Mediated Addition | Yb(OTf)3, SnCl4 | Coordination of Lewis acid polarizes the ring, leading to cleavage and formation of a 1,3-dipole intermediate. | Functionalized 1,3-adducts (e.g., γ-butyrolactones if an internal nucleophile is present). |
| Reductive Ring Opening | Sodium dispersion | Reductive cleavage of the cyclopropane ring followed by trapping with an electrophile. acs.org | γ-Arylalkanamides (for carboxamide analogues). acs.org |
Rearrangement Pathways Involving the Cyclopropyl Moiety
Beyond simple ring-opening, the cyclopropyl moiety can participate in several synthetically valuable rearrangement reactions, often driven by the release of ring strain.
Cloke-Wilson Rearrangement: This rearrangement typically involves the conversion of cyclopropanes bearing a carbonyl or imino group into five-membered heterocycles like dihydrofurans or dihydropyrroles. organicreactions.orgnih.gov For an analogue of this compound functionalized with a ketone on the cyclopropane ring (an acyl-D-A-cyclopropane), treatment with a Lewis acid such as SnCl₄ can induce a rearrangement to form a γ-butyrolactone. The mechanism involves the formation of a zwitterionic intermediate that undergoes cyclization. organic-chemistry.org Although the parent compound lacks the required carbonyl group, this pathway is highly relevant for its derivatives.
Vinylcyclopropane Rearrangement: If a vinyl group is introduced into the structure, a vinylcyclopropane-to-cyclopentene rearrangement can occur, usually under thermal conditions. nih.gov This pericyclic reaction expands the three-membered ring into a five-membered one. For more complex systems, such as 1,1-divinyl-2-phenylcyclopropanes, a variety of thermal rearrangements are possible, including divinylcyclopropane rearrangements and aromatic Cope rearrangements. nih.gov
| Rearrangement Type | Required Structural Feature | Conditions | Product |
|---|---|---|---|
| Cloke-Wilson Rearrangement | Carbonyl or imine group on the cyclopropane ring. organicreactions.org | Thermal or Lewis/Brønsted acid catalysis. organicreactions.orgnih.gov | Dihydrofurans, dihydropyrroles, or lactones. |
| Vinylcyclopropane Rearrangement | Vinyl group attached to the cyclopropane ring. | Thermal or photochemical. nih.govchemrxiv.org | Cyclopentenes. nih.gov |
| Aromatic Cope Rearrangement | 1,1-Divinyl-2-arylcyclopropane moiety. nih.gov | Thermal. nih.gov | Spirocyclic compounds. nih.gov |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization. Its moderate acidity (pKa typically between 10 and 12) allows for deprotonation to form a highly nucleophilic phenoxide ion, which can participate in a range of substitution reactions.
Etherification: The most common transformation is etherification, typically achieved via the Williamson ether synthesis. The phenol (B47542) is first treated with a base (e.g., NaOH, K₂CO₃) to form the sodium or potassium phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide to form a phenolic ether. ambeed.com
Esterification: Phenols react slowly with carboxylic acids, so esterification is more efficiently carried out using more reactive acylating agents like acid chlorides or acid anhydrides. libretexts.org The reaction can be performed in the presence of a base like pyridine (B92270) or by first converting the phenol to its more reactive phenoxide salt. libretexts.orgresearchgate.net This transformation is crucial for modifying the compound's properties and is famously used in the synthesis of aspirin. khanacademy.org
| Reaction | Reagents | Product Type | Notes |
|---|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Phenolic Ether | Classic SN2 reaction involving the phenoxide ion. ambeed.com |
| Esterification | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | Phenolic Ester | Often catalyzed by a base (e.g., pyridine). libretexts.orggoogle.com |
| O-Alkylation | Diazomethane (B1218177) (CH₂N₂) | Methyl Ether | Specific method for methylation. |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Moieties
Both aromatic rings in the molecule are highly activated towards electrophilic aromatic substitution (EAS) due to the presence of strong electron-donating groups (EDGs).
Directing Effects:
Phenolic Ring: The hydroxyl (-OH) group is a powerful activating, ortho-, para- directing substituent. libretexts.orgucalgary.ca Substitution will be strongly favored at the positions ortho and para to the hydroxyl group. The cyclopropyl group is also generally considered to be an ortho-, para- director.
Methoxyphenyl Ring: The methoxy (-OCH₃) group is also a strong activating, ortho-, para- director. libretexts.org
When multiple activating groups are present on a benzene (B151609) ring system, the most powerful activating group typically controls the position of substitution. In this case, both -OH and -OCH₃ are potent activators. For EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, substitution is expected to occur primarily on the more activated ring and at the positions dictated by the strongest directing group, with steric hindrance also playing a role. youtube.commasterorganicchemistry.com Given the strong activation, polysubstitution can be a significant side reaction, particularly in halogenation. libretexts.org
| Substituent | Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Phenol | Strongly Activating | Ortho, Para ucalgary.ca |
| -OCH₃ (Methoxy) | Anisole | Strongly Activating | Ortho, Para libretexts.org |
| -C₃H₅ (Cyclopropyl) | Phenol | Activating | Ortho, Para |
Nucleophilic aromatic substitution is generally difficult on such electron-rich rings and would require the presence of a strong electron-withdrawing group (like -NO₂) and a good leaving group, or proceed via a benzyne mechanism under harsh conditions.
Oxidation and Reduction Chemistry of the Compound
Oxidation: The phenol moiety is susceptible to oxidation. libretexts.org Strong oxidizing agents like chromic acid or Fremy's salt can oxidize phenols to quinones. libretexts.org For this compound, oxidation would likely convert the phenolic ring into a p-benzoquinone or, if the reaction is directed differently, an o-benzoquinone. jove.comnih.gov This redox property is vital in many biological systems, where quinone/hydroquinone cycles act as electron mediators. libretexts.org Under more aggressive oxidative conditions, cleavage of the aromatic rings or the cyclopropyl ring could occur.
Reduction: The aromatic rings can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Rh) at high pressure and temperature can saturate the rings to form cyclohexyl derivatives. The Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) can selectively reduce the aromatic rings to dihydroaromatic systems. acs.org Reductive cleavage of the cyclopropane ring can also be achieved, for example, through hydrogenation/hydrogenolysis, which can lead to ring-opened propane derivatives. acs.orgresearchgate.net
| Reaction Type | Reagents | Affected Moiety | Potential Product |
|---|---|---|---|
| Oxidation | CrO₃, (KSO₃)₂NO (Fremy's salt) | Phenolic Ring | Quinone derivative libretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C (high pressure/temp) | Aromatic Rings | Cyclohexanol derivative |
| Birch Reduction | Na, liq. NH₃, EtOH | Aromatic Rings | Dihydrobenzene derivative acs.org |
| Reductive Cleavage | H₂, Pd/C, acid | Cyclopropyl Ring | 1,3-Diarylpropane derivative researchgate.net |
Mechanistic Investigations of Specific Synthetic Steps and Functionalizations
The synthesis of 2-arylcyclopropanes often involves the cyclopropanation of a corresponding α,β-unsaturated carbonyl compound (a chalcone). A prominent method for this transformation is the Corey-Chaykovsky reaction . organic-chemistry.orgnrochemistry.com
For the synthesis of this compound, a plausible precursor would be 2'-hydroxy-4-methoxychalcone. The mechanism of its cyclopropanation via the Corey-Chaykovsky reaction using a sulfur ylide (e.g., dimethyloxosulfonium methylide) proceeds as follows:
Ylide Formation: A strong base (like NaH) deprotonates a trimethylsulfoxonium salt to generate the sulfur ylide in situ. adichemistry.com
Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the chalcone in a Michael-type 1,4-conjugate addition. This pathway is favored by stabilized sulfoxonium ylides, leading to cyclopropanes rather than epoxides. adichemistry.comwikipedia.org
Ring Closure: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group.
Elimination: Dimethyl sulfoxide (DMSO) is eliminated as a leaving group, forming the cyclopropane ring. alfa-chemistry.com
This reaction is highly valuable for creating donor-acceptor cyclopropanes, and its mechanism explains the formation of the three-membered ring from an acyclic precursor. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 4 Methoxyphenyl Cyclopropyl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol. Both ¹H and ¹³C NMR are required to account for all magnetic nuclei and their chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct regions corresponding to the aromatic, cyclopropyl (B3062369), and methoxy (B1213986)/hydroxyl protons. The aromatic region (typically 6.7-7.2 ppm) would likely show a set of overlapping multiplets corresponding to the eight aromatic protons on the two phenyl rings. The protons on the 4-methoxyphenyl ring are expected to exhibit an AA'BB' system, with two doublets. The protons on the phenol (B47542) ring would show a more complex splitting pattern due to the ortho-substitution. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration (typically 4-7 ppm). sigmaaldrich.com The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8 ppm. The most characteristic signals would be from the cyclopropyl protons. These are highly shielded and are expected to appear in the upfield region of the spectrum (approximately 0.5-2.5 ppm). researchgate.net Due to the chirality of the cyclopropane (B1198618) ring, these four protons would be diastereotopic and are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon environments. For this compound, 16 distinct carbon signals are expected. The aromatic carbons would resonate in the downfield region (110-160 ppm). The carbon attached to the hydroxyl group is expected to be the most deshielded of the phenol ring carbons (around 155 ppm), while the carbon bearing the methoxy group on the other ring would also be significantly downfield. sigmaaldrich.com The methoxy carbon itself would appear around 55-60 ppm. rsc.org The cyclopropyl carbons are expected to be in the upfield region (approximately 10-30 ppm), a characteristic feature of these strained ring systems.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | 4.0 - 7.0 (broad singlet) | - |
| Aromatic C-H | 6.7 - 7.2 (multiplets) | 115 - 130 |
| Aromatic C-O (Phenol) | - | ~155 |
| Aromatic C-O (Methoxy) | - | ~159 |
| Aromatic C-C (ipso) | - | 125 - 140 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Cyclopropyl C-H | 0.5 - 2.5 (multiplets) | 15 - 30 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of hydrogen bonding. core.ac.uk Aromatic C-H stretching vibrations would appear as a series of weaker bands around 3000-3100 cm⁻¹. The C-H stretching of the methoxy and cyclopropyl groups are expected just below 3000 cm⁻¹. The presence of the aromatic rings would be confirmed by characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. carleton.edu Strong absorptions corresponding to the C-O stretching of the phenol and the methoxy ether would be expected in the 1200-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra and would be expected around 1000 cm⁻¹ and 1600 cm⁻¹. The C-C stretching vibrations of the cyclopropyl ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The non-polar C-C bonds of the cyclopropane ring would also give rise to characteristic Raman signals.
Expected Vibrational Frequencies
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Phenolic O-H | 3200-3600 (strong, broad) | Weak | Stretching |
| Aromatic C-H | 3000-3100 (medium) | Strong | Stretching |
| Aliphatic C-H (methoxy, cyclopropyl) | 2850-3000 (medium) | Strong | Stretching |
| Aromatic C=C | 1450-1600 (strong to medium) | Strong | Stretching |
| C-O (Phenol/Ether) | 1200-1300 (strong) | Medium | Stretching |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₆O₂), the expected monoisotopic mass is approximately 240.1150 g/mol .
Molecular Ion: In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) at m/z 240 would be expected. The intensity of this peak would depend on the stability of the molecular ion.
Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a significant fragment at M-15 (m/z 225).
Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments.
Benzylic cleavage: Cleavage of the bond between the cyclopropane ring and the phenyl rings is a likely fragmentation pathway, leading to ions corresponding to the substituted phenyl and cyclopropyl moieties.
Phenolic fragmentation: Phenols often exhibit a strong molecular ion peak and can undergo loss of CO (M-28) and HCO• (M-29). chemguide.co.uk
Anisole-type fragmentation: The methoxyphenyl group may fragment similarly to anisole, which can involve loss of H₂CO. rsc.orgmdpi.com
Predicted Mass Spectrometry Data
| Adduct/Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 241.1223 | Protonated molecule |
| [M+Na]⁺ | 263.1043 | Sodiated adduct |
| [M]⁺˙ | 240.1150 | Molecular ion |
| [M-CH₃]⁺ | 225.0915 | Loss of a methyl radical |
| [C₇H₇O]⁺ | 107.0497 | Hydroxytropylium ion (from phenol moiety) |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. carleton.edu This technique would allow for the precise determination of:
Molecular Conformation: The three-dimensional arrangement of the atoms, including the relative orientation of the two aromatic rings (the dihedral angle) and the conformation of the cyclopropane ring. It would definitively establish the trans or cis relationship of the aryl substituents on the cyclopropane ring.
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, which can provide insight into electronic effects and ring strain.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the phenolic hydroxyl group and other intermolecular forces such as π-π stacking between the aromatic rings.
Without experimental data, one can hypothesize that the trans isomer would be sterically favored. In the solid state, it is likely that the phenolic hydroxyl group would participate in hydrogen bonding, either with another molecule of the compound or with a solvent molecule if present in the crystal.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
This compound possesses two chiral centers on the cyclopropane ring, meaning it can exist as enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
For this compound, the aromatic chromophores will be the primary contributors to the ECD spectrum. The spatial arrangement of these two chromophores, dictated by the absolute configuration of the cyclopropane ring, will determine the sign and magnitude of the Cotton effects. The exciton chirality method could potentially be applied, where the through-space interaction of the electric transition dipole moments of the two aromatic rings would lead to a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet could then be correlated to the absolute configuration (e.g., (1R, 2R) or (1S, 2S) for the trans isomer). Comparison of the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a given stereoisomer is a powerful method for unambiguous assignment of the absolute configuration. mdpi.com
Computational and Theoretical Studies on 2 2 4 Methoxyphenyl Cyclopropyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's reactivity and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the properties of molecules and solids. For a molecule like 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. healthinformaticsjournal.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. A good correlation between the computed and experimentally obtained spectra can confirm the structural integrity of the optimized geometry. healthinformaticsjournal.com For instance, in a related compound, the potential energy distribution (PED) analysis was used to provide detailed assignments for the observed vibrational modes. healthinformaticsjournal.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a related cyclopropane (B1198618) derivative, the HOMO-LUMO energies were analyzed to evaluate the compound's chemical stability. healthinformaticsjournal.com The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Table 1: Representative Frontier Molecular Orbital Energies (Note: Data is illustrative and based on general findings for similar phenolic compounds, as specific data for the target molecule is not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugation, can stabilize the molecule.
NBO analysis provides insights into intramolecular charge transfer events, which can be crucial for understanding a molecule's electronic properties and reactivity. By quantifying the stabilization energies associated with these electron delocalizations, researchers can identify the most significant intramolecular interactions. Studies on various phenol (B47542) derivatives utilize NBO analysis to understand the nature of their chemical bonds and the effects of substituents on their electronic structure. nih.govresearchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions have an intermediate potential. For a similar cyclopropane compound, MEP maps were analyzed to identify reactive sites. healthinformaticsjournal.com Such maps for this compound would likely show negative potential around the oxygen atom of the hydroxyl group and the methoxy (B1213986) group, and positive potential around the hydroxyl hydrogen.
Calculation of Thermochemical Properties
Computational methods can be used to predict various thermochemical properties of a molecule, such as its heat of formation, entropy, and heat capacity. These properties are important for understanding the molecule's stability and its behavior in different thermodynamic conditions. DFT calculations are often employed to compute these properties. While specific thermochemical data for this compound is not available, such calculations are routinely performed for other organic molecules to provide a comprehensive understanding of their thermodynamic characteristics. stuba.sk
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, such as their polarizability and hyperpolarizability. Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, tend to exhibit larger NLO responses. Quantum chemical calculations can provide an initial screening of molecules for their potential NLO activity, guiding experimental efforts. mdpi.com The presence of the electron-donating methoxy and hydroxyl groups on the phenyl rings in this compound suggests that it might possess interesting NLO properties worth investigating computationally.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. drexel.edu For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore the vast conformational space to identify low-energy, stable structures. The key areas of flexibility in this compound are the rotational freedom of the phenol and methoxyphenyl rings relative to the rigid cyclopropyl (B3062369) core.
The primary goal of MD simulations in this context is to generate a representative ensemble of conformations that the molecule is likely to adopt in a given environment, typically an explicit solvent like water. mdpi.com These simulations track the movements of each atom by solving Newton's equations of motion, allowing for the observation of transitions between different conformational states. wustl.edu Long-duration simulations, often on the scale of nanoseconds to microseconds, are necessary to adequately sample the conformational landscape and ensure that the system has reached equilibrium. wustl.educhemrxiv.org
Analysis of the MD trajectory provides information on the relative populations of different conformers. The stability of these conformations is assessed by their potential energy and the frequency of their occurrence during the simulation. For this compound, the dihedral angles defining the orientation of the two aromatic rings are critical parameters. By plotting the potential energy as a function of these angles, a Ramachandran-like plot can be generated to visualize the energetically favorable and unfavorable regions. Studies on similar flexible molecules have shown that specific conformers may be stabilized by intramolecular interactions, such as hydrogen bonds or favorable van der Waals contacts. nih.govnih.gov
The results from these simulations are crucial for subsequent studies, such as pharmacophore modeling and molecular docking, as they provide a set of biologically relevant conformations for analysis.
Table 1: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation
| Conformer ID | Dihedral Angle 1 (phenol-cyclopropyl) | Dihedral Angle 2 (methoxyphenyl-cyclopropyl) | Potential Energy (kcal/mol) | Population (%) |
| Conf-A | 65° | 175° | -55.2 | 68.5 |
| Conf-B | -70° | 178° | -54.8 | 21.3 |
| Conf-C | 68° | -10° | -52.1 | 7.2 |
| Conf-D | 180° | 180° | -49.5 | 3.0 |
Pharmacophore Modeling and Virtual Screening for Biological Target Interactions
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. taylorandfrancis.comdovepress.com This approach is instrumental in virtual screening campaigns to identify novel molecules with potential therapeutic activity.
When the three-dimensional structure of the biological target is unknown, a ligand-based pharmacophore model can be developed. nih.gov This method relies on a set of known active molecules (a training set) with structural similarity to this compound. creative-biolabs.comnih.gov The fundamental principle is to identify the common chemical features shared by these active compounds that are essential for their biological activity. ajol.info
The process involves generating multiple low-energy conformations for each molecule in the training set and then aligning them to find a common spatial arrangement of pharmacophoric features. creative-biolabs.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. d-nb.infonih.gov For this compound and its analogues, key features would likely include the hydroxyl group (HBD/HBA), the methoxy group oxygen (HBA), the two aromatic rings (AR), and the cyclopropyl and phenyl rings as hydrophobic features (HY). The resulting pharmacophore model serves as a 3D query to search for new compounds with a similar arrangement of features. pharmacophorejournal.com
Table 2: Key Pharmacophoric Features Identified from Analogues of this compound
| Feature Type | Chemical Group | Role in Interaction |
| Aromatic Ring (AR1) | Phenol Ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring (AR2) | Methoxyphenyl Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl | Donates hydrogen to an acceptor group on the receptor |
| Hydrogen Bond Acceptor (HBA) | Phenolic Hydroxyl, Methoxy Oxygen | Accepts hydrogen from a donor group on the receptor |
| Hydrophobic (HY) | Cyclopropyl Ring | van der Waals interactions with nonpolar residues |
Structure-Based Pharmacophore Model Generation from Macromolecular Complexes
If the 3D structure of the target protein, particularly a complex with a bound ligand, is available, a structure-based pharmacophore model can be generated. nih.govnih.gov This approach offers a more direct and often more accurate representation of the essential interactions within the binding site. nih.gov The model is derived by analyzing the key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—between the ligand and the amino acid residues of the macromolecule. nih.govresearchgate.net
For this compound, a structure-based model would map out the complementary features of the active site. For instance, a hydrophobic pocket in the receptor would correspond to a hydrophobic feature on the ligand's aromatic or cyclopropyl rings. A hydrogen-bonding residue like Aspartate or Serine in the active site would define the location for a complementary HBD or HBA feature on the ligand's phenolic hydroxyl group. researchgate.net This method can also incorporate "exclusion volumes," which represent regions of space within the binding site that should not be occupied by a potential ligand, thus refining the search for viable candidates. nih.gov
To enhance the reliability and predictive power of pharmacophore models, consensus strategies are often employed. nih.gov This approach involves generating multiple pharmacophore models, either from different sets of ligands (ligand-based) or from various crystal structures or molecular dynamics snapshots (structure-based), and then combining them to identify the most consistently observed features. nih.govresearchgate.net
A consensus model is built by overlapping several individual pharmacophore hypotheses and selecting features that appear with high frequency or are present in the most statistically significant models. nih.gov This process helps to filter out noise and retain only the most critical features for biological activity, leading to a more robust and reliable model. nih.gov For a compound like this compound, a consensus strategy might integrate features from a ligand-based model derived from its analogues with a structure-based model from a target complex. The resulting consensus pharmacophore would provide a more comprehensive query for virtual screening, increasing the likelihood of identifying high-quality hits.
Table 3: Example of a Consensus Pharmacophore Scoring for Feature Selection
| Feature | Present in Ligand-Based Model 1? | Present in Ligand-Based Model 2? | Present in Structure-Based Model? | Consensus Score | Included in Final Model? |
| AR1 | Yes | Yes | Yes | 3 | Yes |
| HBD | Yes | Yes | Yes | 3 | Yes |
| HBA | Yes | No | Yes | 2 | Yes |
| HY | Yes | Yes | No | 2 | Yes |
| AR2 | Yes | No | No | 1 | No |
High-Throughput Virtual Screening Protocols for Hit Identification
High-throughput virtual screening (HTVS) utilizes a validated pharmacophore model as a 3D query to rapidly search large chemical databases, which can contain millions of compounds. biorxiv.orgmdpi.com The objective is to identify a subset of molecules, or "hits," that match the pharmacophoric features in the correct spatial arrangement. xtalpi.comconceptlifesciences.com This computational filtering process is significantly faster and more cost-effective than traditional high-throughput experimental screening. nih.gov
The screening protocol involves generating multiple 3D conformations for each molecule in the database and then attempting to fit these conformations to the pharmacophore query. dovepress.com Molecules that successfully map onto the essential features of the pharmacophore are retained for further analysis. The quality of the hits depends heavily on the quality of the pharmacophore model and the diversity of the chemical library being screened. nih.gov Successful HTVS campaigns can identify novel chemical scaffolds that possess the desired biological activity, providing valuable starting points for lead optimization. biorxiv.org
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Following the identification of potential hits from virtual screening, molecular docking is employed to predict the preferred binding mode and affinity of these ligands within the active site of the target receptor. mdpi.com This technique computationally places each ligand into the binding pocket in various orientations and conformations, calculating a "docking score" for each pose to estimate the strength of the ligand-receptor interaction. rsc.org
The hits obtained from screening based on the this compound pharmacophore would be subjected to docking simulations against the target protein. The docking algorithm explores possible binding poses and ranks them based on a scoring function, which typically approximates the binding free energy. researchgate.net Poses with the lowest energy scores are considered the most likely binding modes.
A detailed analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net This information is critical for understanding the structure-activity relationship (SAR) and for prioritizing which hit compounds should be synthesized or purchased for experimental validation. Comparing the docking pose and interactions of the hit compounds to those of the original template molecule, this compound, helps validate the screening results and guide further drug design efforts.
Table 4: Hypothetical Molecular Docking Results for Top Hits
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| This compound | -8.5 | SER-210, ASP-155 | LEU-157, PHE-298, TRP-301 |
| Hit-Compound-01 | -9.2 | SER-210, ASP-155 | LEU-157, PHE-298, ILE-305 |
| Hit-Compound-02 | -8.9 | ASP-155, GLN-213 | LEU-157, TRP-301 |
| Hit-Compound-03 | -8.6 | SER-210 | LEU-157, PHE-298, TRP-301 |
In Silico ADME-Tox Prediction (Focus on Theoretical Properties for Compound Design)
Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) prediction studies for the compound This compound . While computational and theoretical studies are crucial for modern compound design and drug discovery, it appears that this particular molecule has not yet been the subject of dedicated research in this area, or such research is not publicly available.
In silico ADME-Tox modeling plays a pivotal role in the early stages of drug development by predicting the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage clinical trial failures. These predictive models utilize the chemical structure of a molecule to estimate its behavior in the human body.
Although no specific data exists for This compound , a general approach to predicting its properties would involve the use of various computational tools and methodologies. These often include Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are built on data from large sets of known compounds and can predict properties such as:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and solubility. These parameters are fundamental to a compound's ability to be absorbed and distributed in the body.
Pharmacokinetic Properties (ADME):
Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity (Tox): Assessment of potential adverse effects such as carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
For a molecule like This compound , a hypothetical in silico analysis would likely focus on how the combination of the phenol, cyclopropyl, and methoxyphenyl moieties influences its ADME-Tox profile. The phenolic hydroxyl group can impact solubility and metabolism, while the lipophilic cyclopropyl and methoxyphenyl groups will affect its logP and potentially its binding to various proteins and receptors.
Without specific research, any discussion of the ADME-Tox properties of This compound remains speculative. The generation of predictive data would require the use of specialized software (e.g., Schrödinger Suite, Discovery Studio, various open-source platforms) to calculate the relevant molecular descriptors and run them through established predictive models.
Future research in this area would be valuable for understanding the therapeutic potential and safety profile of this compound and its derivatives. Such studies would provide a foundation for further experimental validation and potential optimization in a drug discovery context.
Structure Activity Relationship Sar Studies of 2 2 4 Methoxyphenyl Cyclopropyl Phenol and Analogues
Influence of Cyclopropyl (B3062369) Ring Stereochemistry and Conformation on Biological Activity
The cis and trans isomers of 1,2-disubstituted cyclopropanes are distinct, non-interconvertible diastereomers. Each isomer presents a unique vectoral arrangement of the phenol (B47542) and methoxyphenyl groups, which profoundly affects how the molecule can interact with a biological target, such as a receptor binding pocket or an enzyme active site. Studies on other classes of biologically active cyclopropane-containing compounds have consistently demonstrated the pivotal role of this stereochemical arrangement.
For instance, in research on cyclopropyl-epothilone analogues, which are microtubule inhibitors, the orientation of the cyclopropane (B1198618) moiety was found to be essential for activity. nih.gov Analogues with a cis-fused cyclopropane ring that mimicked the configuration of the epoxide in the natural product were almost as potent as epothilone (B1246373) A, whereas the diastereomer with the opposite orientation was significantly less active. nih.gov Similarly, stereoselective effects were observed in bis(dioxopiperazinyl)cyclopropane derivatives, where the cis-isomer significantly inhibited lung metastases in a hamster model, while the trans-isomer paradoxically increased the number of metastatic nodules. unl.pt These findings underscore that the relative positioning of key functional groups dictated by the cyclopropane ring's stereochemistry is paramount for achieving the desired biological response.
| Analogue | Stereochemistry | Relative Orientation | Hypothetical Biological Activity (% of trans-isomer) |
|---|---|---|---|
| trans-2-[2-(4-Methoxyphenyl)cyclopropyl]phenol | trans | Aryl groups on opposite sides | 100% |
| cis-2-[2-(4-Methoxyphenyl)cyclopropyl]phenol | cis | Aryl groups on same side | <10% |
Role of the Methoxy (B1213986) Substituent on the Phenyl Ring in Modulating Biological Responses
The methoxy (-OCH₃) group on the peripheral phenyl ring is a common feature in many biologically active molecules and can significantly modulate a compound's properties and interactions. nih.gov In the context of 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol, the para-methoxy group can influence biological responses through several mechanisms:
Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the side chain of a serine, threonine, or asparagine) within a receptor's binding site.
Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the phenyl ring, which can influence its interaction with the biological target through pi-pi stacking or other electronic interactions.
Physicochemical and Pharmacokinetic Properties: The methoxy group can impact the molecule's lipophilicity, solubility, and metabolic stability. It is a common site for metabolism, often undergoing O-demethylation by cytochrome P450 enzymes to form a corresponding phenol. This metabolic conversion can either deactivate the compound or produce an active metabolite. nih.gov
The position of the methoxy group is also critical. Placing it at the para-position, as in the parent compound, often maximizes its potential for beneficial interactions, a principle observed in many classes of receptor ligands, including estrogen receptor modulators. nih.gov
Impact of Phenolic Hydroxyl Group Modifications on Target Affinity and Selectivity
The phenolic hydroxyl (-OH) group is arguably the most critical functional group for the biological activity of many phenolic compounds, particularly those that interact with nuclear hormone receptors. nih.gov It is a key pharmacophoric feature for many estrogenic compounds, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form strong and specific interactions with receptor binding sites. nih.gov
Modifying this hydroxyl group would be expected to have a profound impact on target affinity and selectivity. Common modifications and their likely consequences include:
Etherification (O-alkylation): Converting the hydroxyl group to an ether (e.g., a methoxy group) would remove its ability to act as a hydrogen bond donor. This change typically leads to a significant decrease or complete loss of binding affinity for receptors that rely on this interaction.
Esterification (O-acylation): Acylating the hydroxyl group to form an ester (e.g., an acetate) also blocks its hydrogen bond donating capacity. However, esters can function as prodrugs. In vivo, they can be hydrolyzed by esterase enzymes back to the active phenolic form, which can improve oral bioavailability.
Replacement: Replacing the hydroxyl group with other functionalities, such as an amine (-NH₂) or a thiol (-SH), would alter its electronic and hydrogen-bonding characteristics, leading to a different affinity and selectivity profile.
Studies on other phenolic compounds, such as magnolol (B1675913) and honokiol, have shown that modifications to the phenolic hydroxyl groups are a primary focus for altering their biological activity and bioavailability. nih.gov
| Modification of Phenolic -OH | Resulting Group | Effect on H-Bond Donation | Predicted Impact on Direct Receptor Affinity |
|---|---|---|---|
| None (Parent Compound) | -OH | Yes | Maintained |
| Etherification | -OCH₃ | No | Significantly Reduced / Abolished |
| Esterification | -OC(O)CH₃ | No | Abolished (may act as prodrug) |
| Replacement with Thiol | -SH | Yes (weaker) | Altered |
Substituent Effects on the Peripheral Phenyl Group and Cyclopropyl Linkage
Beyond the key methoxy and hydroxyl groups, the addition of other substituents to either phenyl ring or the cyclopropyl linkage can further modulate the activity profile. The size, position, and electronic nature (electron-donating or electron-withdrawing) of these substituents can fine-tune the molecule's steric and electronic properties.
For compounds targeting the estrogen receptor, SAR studies have shown that the substitution pattern on the phenyl rings is critical. Activity is often optimal with a substituent at the para position of the phenyl ring, while meta and ortho substitutions are less favorable. nih.gov Introducing small, lipophilic groups like halogens (F, Cl) or small alkyl groups could enhance binding through van der Waals interactions or by increasing lipophilicity, which may improve membrane permeability. Conversely, introducing large, bulky substituents could sterically hinder the molecule from fitting into the binding pocket, thereby reducing or abolishing activity.
Modifying the cyclopropyl ring itself, for instance by adding a methyl group, would also alter the conformation and steric profile of the molecule, likely impacting its biological activity.
Bioisosteric Replacements and Their Effects on Activity Profiles
Bioisosteric replacement is a widely used strategy in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be considered to modulate its activity, selectivity, and pharmacokinetic properties.
Phenolic Hydroxyl Group: The -OH group could be replaced by other classical bioisosteres such as -NH₂, -NHR, or -SH. These groups retain hydrogen-bonding capabilities but have different pKa and electronic properties, which would alter binding affinity.
Methoxy Group: The -OCH₃ group could be replaced by other small groups like -OH, -NH₂, -F, or -Cl. Replacing it with fluorine is a common strategy to block metabolic O-demethylation, potentially increasing the compound's half-life. cambridgemedchemconsulting.com
Phenyl Rings: One or both of the phenyl rings could be replaced with other aromatic systems. For example, replacement with a heterocycle like pyridine (B92270) or thiophene (B33073) could introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility. Saturated scaffolds, such as bicyclo[1.1.1]pentane, have also been explored as non-aromatic bioisosteres for phenyl rings to improve physicochemical properties. enamine.net
Cyclopropyl Linker: While the rigidity of the cyclopropane is a key feature, it could be replaced by other small, constrained rings like cyclobutane (B1203170) or an epoxide to subtly alter the distance and angle between the two aryl rings.
Each of these replacements would create a new analogue with a potentially distinct activity profile, highlighting the utility of this strategy in exploring the chemical space around the parent compound. cornellpharmacology.org
| Original Group | Potential Bioisostere | Rationale / Predicted Effect |
|---|---|---|
| Phenolic -OH | -NH₂, -SH | Alters H-bonding and pKa; modifies receptor affinity. |
| Methoxy -OCH₃ | -F, -Cl | Blocks metabolic O-demethylation; increases metabolic stability. |
| Phenyl Ring | Pyridyl, Thienyl | Introduces heteroatoms for new interactions; alters polarity. |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Improves solubility and metabolic stability by removing aromaticity. |
Applications in Medicinal Chemistry and Chemical Biology Research
Utilization of 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol as a Privileged Molecular Scaffold in Drug Discovery Efforts
The concept of a "privileged scaffold" is central to efficient drug discovery, referring to a molecular framework that is capable of binding to multiple, distinct biological targets. The trans-2-phenylcyclopropylamine (2-PCPA) framework, which forms the core of this compound derivatives, has emerged as such a scaffold, particularly for designing agents active in the central nervous system (CNS). nih.govmdpi.com
Initially recognized in the antidepressant drug tranylcypromine, the 2-PCPA scaffold has proven to be a valuable template for developing mechanism-based inhibitors for various enzymes and ligands for G protein-coupled receptors (GPCRs) and transporters. nih.govmdpi.com Its rigid cyclopropane (B1198618) ring constrains the geometry between the aromatic ring and the amine function, providing a well-defined three-dimensional structure that can be selectively modified to achieve desired biological activity. youtube.com This structural rigidity is a key feature that medicinal chemists exploit to enhance potency and selectivity for specific targets. The backbone of the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a close analog, presents a unique arrangement of an amino group linked to a benzene (B151609) ring, making it a useful template for a variety of CNS drug targets. mdpi.com The extensive history of 2-PCPA in medicinal chemistry, including detailed structure-activity relationship (SAR) studies, has established it as a significant structural motif for generating novel therapeutic candidates. nih.govnih.gov
Exploration of Biological Targets and Mechanisms of Action (Preclinical and In Vitro Focus)
Building upon the privileged scaffold, researchers have synthesized and evaluated numerous derivatives of this compound, revealing a broad spectrum of pharmacological activity. These investigations have identified interactions with several key proteins involved in neurotransmission and disease pathology.
Investigations of Opioid Receptor Binding and Functional Modulation
The opioid receptor system, comprising primarily the mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for analgesics. Research into novel opioid ligands has explored diverse chemical scaffolds, including those containing cyclopropane moieties. While direct studies on this compound are limited, related structures show that the cyclopropyl (B3062369) group can be a key component in potent opioid receptor ligands.
For example, cyclopropylfentanyl, which incorporates a three-carbon cyclopropyl ring, is a full agonist at the μ-opioid receptor (MOR) with potency and efficacy similar to fentanyl. nih.gov In functional assays, cyclopropylfentanyl demonstrated an EC50 of 4.3 nM. nih.gov Furthermore, studies on other classes of opioid ligands, such as certain epoxymorphinan derivatives, have highlighted that a phenolic 3-hydroxy group is often crucial for high binding affinity at all three major opioid receptors (MOR, DOR, KOR). patsnap.com This suggests that the phenol (B47542) group within the this compound scaffold could contribute favorably to opioid receptor interactions. The combination of a cyclopropyl element and a phenolic hydroxyl group within a single molecule therefore represents a rational starting point for designing novel opioid receptor modulators.
Studies of Sigma-1 Receptor Ligand Activity
Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are unique intracellular proteins involved in cellular signaling and are targets for neuropsychiatric and neurodegenerative disease therapies. The phenylcyclopropylamine scaffold has been successfully employed to develop high-affinity sigma receptor ligands.
A study involving a series of 1-phenyl-2-cyclopropylmethylamines demonstrated high affinity and selectivity for sigma binding sites over opioid and dopamine (B1211576) D2 receptors. biorxiv.org Notably, modifications to the carboxyl and nitrogen groups of the core structure led to compounds with nanomolar affinity. One derivative, compound 25 (a reverse-type ester), exhibited a Kᵢ of 0.6 nM for sigma-1 and 4.05 nM for sigma-2 binding sites, showcasing the potential of this scaffold to generate potent sigma ligands. biorxiv.org These findings indicate that the this compound framework is a promising template for the development of selective modulators of sigma-1 receptor activity.
Analysis of Serotonin (B10506) Receptor (5-HT₂C) Agonism and Selectivity
The serotonin 2C (5-HT₂C) receptor is a well-established target for treating a variety of CNS disorders, including obesity, depression, and schizophrenia. nih.govresearchgate.net The 2-phenylcyclopropylamine scaffold has been extensively optimized to yield potent and selective 5-HT₂C agonists.
A key analog, trans-[2-(4-Methoxyphenyl)cyclopropyl]methylamine, was identified as a potent and fully efficacious agonist at the 5-HT₂C receptor. nih.gov This compound is structurally very similar to the subject of this article, differing primarily by the position of the hydroxyl group. In functional calcium flux assays, a related compound, trans-2-phenylcyclopropylmethylamine hydrochloride, displayed a high potency (EC₅₀ = 13 nM) and efficacy (Eₘₐₓ = 96%) at the 5-HT₂C receptor. nih.gov Further optimization of this scaffold led to compounds with significant selectivity for the 5-HT₂C subtype over the 5-HT₂A and 5-HT₂B receptors, which is critical for avoiding undesirable side effects. nih.gov
| Compound | Target Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|
| trans-2-Phenylcyclopropylmethylamine HCl | 5-HT₂C | 13 nM | 96% |
Enzymatic Inhibition Studies (e.g., α-Glucosidase, 11β-Hydroxysteroid Dehydrogenase Type 1, SARS-CoV-2 Mpro)
The versatility of the this compound scaffold extends beyond receptor modulation to the inhibition of clinically relevant enzymes.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes by controlling postprandial hyperglycemia. Studies have shown that molecules incorporating a cyclopropane ring can exhibit potent α-glucosidase inhibitory activity. For instance, certain cycloartane-type triterpenes containing a cyclopropane ring were found to be strong α-glucosidase inhibitors, with one compound, mangiferonic acid, showing an IC₅₀ value of 2.46 μM. researchgate.net While some cyclopropane-containing iminosugars showed only low inhibitory activity, the positive findings in other molecular contexts suggest the cyclopropane moiety can be incorporated into effective α-glucosidase inhibitors. bohrium.com
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): As a key enzyme in converting inactive cortisone (B1669442) to active cortisol, 11β-HSD1 is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govrsc.org Although numerous inhibitors have been developed, including those based on adamantyl, thiazolidine, and triterpenoid (B12794562) scaffolds, there is a lack of published research specifically evaluating 2-phenylcyclopropylamine-based compounds as 11β-HSD1 inhibitors. nih.govnih.gov
SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. The cyclopropane moiety has been successfully integrated into the design of highly potent Mpro inhibitors. ed.ac.uk Structure-guided design has led to dipeptidyl inhibitors incorporating a cyclopropane ring that show potent activity against SARS-CoV-2 Mpro. For example, replacing a cyclohexyl group with a smaller cyclopropyl group in one series of α-ketoamide inhibitors resulted in a compound with an IC₅₀ of 0.67 μM against the enzyme. nih.govrsc.org Another series of aldehyde-based inhibitors with a cyclopropane ring demonstrated EC₅₀ values as low as 11 nM and 12 nM in SARS-CoV-2 replication assays. ed.ac.uk
| Compound Class | Target Enzyme | Inhibitory Activity |
|---|---|---|
| Cycloartane Triterpene (Mangiferonic Acid) | α-Glucosidase | IC₅₀ = 2.46 μM |
| α-Ketoamide with Cyclopropyl Group | SARS-CoV-2 Mpro | IC₅₀ = 0.67 μM |
| Aldehyde with Cyclopropane Ring (Compound 11c) | SARS-CoV-2 Mpro | EC₅₀ = 11 nM (Cell-based assay) |
Modulation of Cellular Signaling Pathways in Model Systems (e.g., STAT3 phosphorylation)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cellular processes like proliferation and inflammation; its aberrant activation is linked to various cancers and inflammatory diseases. Consequently, inhibiting STAT3 phosphorylation (activation) is a promising therapeutic strategy.
While direct studies on this compound are not available, extensive research on the structurally analogous compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which features a propenyl linker instead of a cyclopropyl ring, has demonstrated potent inhibition of STAT3 activation. This highlights the potential of the shared methoxyphenyl-phenol scaffold in modulating this critical pathway. Polyphenolic compounds, in general, have been widely explored for their ability to target the STAT3 signaling pathway in malignant cells, suggesting that the phenol moiety of the title compound is a key pharmacophoric feature for this activity.
Lead Compound Optimization Strategies and Molecular Design Principles
Assuming This compound has been identified as a hit or lead compound in a drug discovery campaign, several established strategies could be employed to optimize its pharmacological profile. These strategies would focus on enhancing potency, selectivity, and pharmacokinetic properties by systematically modifying its three key structural components.
The optimization process is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity. Key molecular design principles that would be applied include bioisosteric replacement, conformational constraint, and modulation of physicochemical properties.
The Role of the Cyclopropyl Ring:
The cyclopropyl group is a versatile tool in medicinal chemistry. scientificupdate.com It can act as a rigid linker, conformationally constraining the two aromatic rings, which can lead to a more favorable entropic contribution to binding affinity. nih.gov It is often used as a bioisostere for other small groups like a gem-dimethyl group or an alkene, and can improve metabolic stability due to the strength of its C-H bonds, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com
The Phenolic Hydroxyl Group:
The phenol moiety is a crucial functional group in many pharmaceuticals, often involved in key hydrogen bonding interactions with biological targets. acs.orgnih.gov However, phenols can be prone to rapid metabolism (glucuronidation or sulfation), leading to poor oral bioavailability. nih.gov Optimization strategies would explore the impact of this hydroxyl group on activity and pharmacokinetics.
The Methoxyphenyl Moiety:
The methoxy (B1213986) group on the second phenyl ring can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov It can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a clearance pathway, which could be modulated to fine-tune the compound's half-life.
A systematic approach to optimizing This compound would involve the synthesis and evaluation of a library of analogues, as detailed in the interactive table below.
Interactive Data Table: Potential Modifications for Lead Optimization
| Modification Site | Original Group | Potential Modifications | Rationale for Modification |
| Phenolic Hydroxyl | -OH | -OMe, -F, -NH2, Tetrazole | Modulate pKa, hydrogen bonding capacity, and metabolic stability. nih.gov |
| Phenyl Ring (Phenol side) | Unsubstituted | F, Cl, Me, CF3 at various positions | Explore electronic and steric effects on target binding and selectivity. |
| Cyclopropyl Ring | -CH-CH- | Replacement with other small rings (e.g., cyclobutane (B1203170), oxetane) | Alter conformational rigidity and vector of substituents. nih.gov |
| Methoxyphenyl Ring | -OMe | -OH, -OEt, -OCF3, -SMe | Modulate metabolic stability and electronic properties. researchgate.net |
| Phenyl Ring (Methoxy side) | Unsubstituted | Additional substituents | Probe for additional binding interactions. |
Development of Chemical Probes and Tools for Interrogating Biological Systems
The structure of This compound also lends itself to the development of chemical probes to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes and targets.
Leveraging the Phenol for Bioconjugation:
The phenolic hydroxyl group is a versatile chemical handle for bioconjugation. nih.gov It can be derivatized to attach various reporter tags, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core pharmacophore responsible for target engagement. For example, the phenol could be converted to an activated ester, allowing it to react with primary amines on proteins or other biomolecules. google.com
The Cyclopropyl Group as a Mechanistic Probe:
Cyclopropyl groups can serve as mechanistic probes, particularly for enzymes like cytochromes P450. nih.govacs.org The high ring strain can lead to characteristic ring-opening reactions upon oxidation, providing insights into the enzymatic mechanism. While the primary application here would be in probe development, this reactivity is also a consideration in lead optimization due to its potential to form reactive metabolites. In some contexts, cyclopropyl groups can be designed as part of "radical clocks" to investigate reaction mechanisms involving radical intermediates. acs.orgnih.gov
Designing Probes Based on "this compound":
To develop a chemical probe from this scaffold, one would first need to confirm its biological target and understand its binding mode. Subsequently, derivatives could be synthesized with minimal structural perturbation to the core molecule, incorporating a linker at a site that does not interfere with target binding, often through the phenolic oxygen.
Interactive Data Table: Design of Chemical Probes
| Probe Type | Reporter Tag | Attachment Point | Intended Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Via an ether linkage at the phenolic oxygen | Visualize the subcellular localization of the biological target. |
| Affinity-Based Probe | Biotin | Via a linker attached to the phenolic oxygen | Isolate the biological target from cell lysates for identification (pull-down assays). thermofisher.com |
| Photoaffinity Label | Benzophenone, Diazirine | Attached to one of the phenyl rings | Covalently label the biological target upon photoactivation for target identification. |
Future Directions and Emerging Research Avenues for 2 2 4 Methoxyphenyl Cyclopropyl Phenol
Development of Novel Synthetic Methodologies for Enantiomerically Pure Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. The cyclopropane (B1198618) ring in 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol contains stereocenters, meaning it can exist as different enantiomers and diastereomers. The development of synthetic methods to produce enantiomerically pure versions of this compound is a critical next step.
Future research will likely focus on asymmetric catalysis to control the formation of the cyclopropane ring. Techniques such as catalytic asymmetric intermolecular cyclopropanation could provide an efficient route to chiral cyclopropyl (B3062369) nucleoside analogues. nih.govresearchgate.net Methodologies for the asymmetric synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which are also strained carbocycles, could be adapted, potentially involving asymmetric transfer hydrogenation or merging organocatalysis with photoredox catalysis. nih.gov Furthermore, methods like the Corey-Chaykovsky cyclopropanation of precursor chalcones could be optimized using chiral sulfur ylides to induce enantioselectivity. mdpi.com Another promising approach is the Chan-Lam cyclopropylation, which uses copper catalysis to form cyclopropane-heteroatom linkages and could be adapted for asymmetric variants. researchgate.netnih.gov
| Synthetic Methodology | Potential Application to this compound | Key Advantages |
| Asymmetric Catalytic Cyclopropanation | Direct, enantioselective formation of the cyclopropane ring from alkene precursors using chiral metal catalysts (e.g., copper, rhodium). | High efficiency and enantioselectivity; potential for broad substrate scope. |
| Corey-Chaykovsky Reaction | Use of chiral sulfur ylides to react with a 2-hydroxychalcone (B1664081) precursor, yielding an enantiomerically enriched cyclopropyl ketone. | Well-established reaction; availability of various chiral reagents. |
| Diastereoselective Synthesis | Employing a chiral auxiliary attached to one of the precursors to guide the stereochemical outcome of the cyclopropanation reaction. | Predictable stereochemical control; reliable for specific isomers. |
| Enzymatic Resolution | Separation of a racemic mixture of the final compound or a key intermediate using stereoselective enzymes. | High specificity for one enantiomer; environmentally friendly conditions. |
Integration of Advanced Computational Approaches for Predictive Biological Activity Modeling
Advanced computational chemistry offers powerful tools to predict and understand the biological activity of molecules, thereby accelerating the research and development process. For this compound, integrating these approaches can guide synthetic efforts and prioritize experimental testing.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric), researchers can identify the key properties that govern the molecule's function. josai.ac.jp
Molecular docking simulations can predict how this compound and its analogues bind to the active sites of specific protein targets, such as nuclear receptors or enzymes. samipubco.commdpi.com This provides insights into binding affinity and the specific interactions (like hydrogen bonds) that stabilize the complex. samipubco.com
Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. samipubco.com These calculations can help in understanding the molecule's reactivity, stability, and potential for antioxidant activity. samipubco.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for filtering compounds with undesirable pharmacokinetic properties early in the discovery process. mdpi.com
| Computational Technique | Application in Research | Predicted Outcome |
| QSAR | Correlate structural descriptors of analogues with biological activity (e.g., receptor binding, enzyme inhibition). | Identification of key structural features required for high potency; predictive models for virtual screening. |
| Molecular Docking | Simulate the binding pose and affinity of the compound within the active site of a target protein (e.g., Estrogen Receptor). | Plausible binding modes; estimation of binding energy; guidance for structural modifications. |
| DFT Calculations | Determine electronic properties (HOMO/LUMO energy gap), atomic charges, and reaction energetics. | Insights into chemical reactivity, metabolic stability, and potential antioxidant mechanisms. |
| ADMET Prediction | In silico assessment of pharmacokinetic properties and potential toxicity. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
The diaryl-substituted scaffold of this compound is reminiscent of compounds known as Selective Estrogen Receptor Modulators (SERMs). patsnap.com SERMs are a class of drugs that bind to estrogen receptors (ERs) but exhibit tissue-specific effects, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). nih.govrxlist.com
Future research must rigorously investigate whether this compound acts as a SERM. This would involve assays to determine its binding affinity for the two main estrogen receptor subtypes, ERα and ERβ. patsnap.com A key aspect of SERM action is that different ligands induce distinct structural changes in the receptor, which in turn affects the recruitment of coactivator or corepressor proteins. nih.gov Elucidating the specific conformational changes induced by this compound is essential. This tissue-selective action allows SERMs to have beneficial effects in some tissues (like bone) while blocking estrogen's effects in others (like the breast). nih.govclevelandclinic.org
Beyond the estrogen receptor, it is crucial to explore other potential molecular targets. Structurally related compounds have shown activity against other pathways. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which has a similar diaryl structure but a different linker, has been shown to inhibit the STAT3 signaling pathway, which is involved in inflammation and cancer. nih.gov A comprehensive understanding of the molecular mechanisms will require a combination of in vitro binding assays, cell-based reporter assays, and transcriptomic or proteomic analyses to identify the pathways modulated by the compound.
Expanding the Scope of Structure-Activity Relationship Studies through Diversification
Systematic modification of the this compound structure is necessary to map its Structure-Activity Relationship (SAR). SAR studies provide critical information on which parts of the molecule are essential for its biological activity and how its properties can be fine-tuned. rsc.orgnih.gov
Future SAR campaigns should explore several areas of diversification:
Substitution on the Phenolic Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) on the phenol (B47542) ring could modulate binding affinity, selectivity, and metabolic stability.
Modification of the Methoxyphenyl Group: Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interactions with target proteins. acs.org
Stereochemistry of the Cyclopropane Ring: Synthesizing and testing the individual cis and trans diastereomers, as well as their respective enantiomers, is crucial, as different stereoisomers can have vastly different biological activities and potencies.
Bioisosteric Replacement: The cyclopropyl ring, a key structural feature, provides rigidity. nih.govscientificupdate.com Replacing it with other small, rigid linkers (e.g., oxetane, azetidine) or slightly more flexible chains could reveal the importance of this specific conformation for activity. acs.org
| Molecular Scaffold Part | Proposed Modification | Rationale / Potential Impact |
| Phenolic Ring | Introduction of electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -CH3) groups. | Alter hydrogen bonding potential, pKa, and metabolic stability. |
| Methoxyphenyl Ring | Replacement of the -OCH3 group with -OH, -F, or larger alkoxy groups. | Modulate electronic properties and steric fit within the binding pocket. |
| Cyclopropane Ring | Synthesis of specific stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S)). | Determine the optimal 3D arrangement for target interaction; may lead to increased potency and selectivity. |
| Overall Structure | Bioisosteric replacement of the cyclopropane with other linkers (e.g., alkene, alkyne, other small rings). | Probe the importance of the cyclopropyl group's unique conformational and electronic properties. |
Synergistic Applications in Chemical Biology and High-Throughput Screening Technologies
Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology. As a "chemical probe," it can be used to investigate complex biological processes and validate new drug targets. nih.gov Chemical probes are small molecules with well-defined mechanisms of action that allow researchers to perturb and study biological systems. harvard.edu
One of the most powerful applications is in High-Throughput Screening (HTS). wikipedia.org HTS involves the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway. wikipedia.org this compound could be used as a reference compound or a starting point in an HTS campaign to discover novel molecules with similar or improved activity. rjraap.com
Furthermore, by attaching fluorescent tags or affinity labels to the molecule, researchers can create specialized probes for use in techniques like fluorescence polarization or cellular imaging. These tagged derivatives can help visualize the subcellular localization of the compound's target, track its movement within cells, and identify binding partners, thereby providing deeper insights into its biological function. The development of such tools would represent a significant advance in understanding the pathways this compound modulates.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol, and how do reaction parameters influence yield?
- The compound can be synthesized via hydrogenation of intermediates like 2-(1-imino-2-(4-methoxyphenyl)propyl)phenol using palladium on carbon (Pd/C) under hydrogen gas, followed by column chromatography purification . Key parameters include catalyst loading (e.g., 5–10 wt% Pd/C), hydrogen pressure (1–3 atm), and reaction time (12–24 hours). Cyclopropane ring formation may also employ difluorocyclopropane precursors via one-pot methods, where stereochemical control is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR identifies substituent environments (e.g., methoxy, cyclopropane, and phenol protons). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the phenol moiety shows a characteristic broad peak at ~5 ppm in 1H NMR, while cyclopropane protons appear as multiplets between 1.5–2.5 ppm .
Q. What functional group transformations are feasible on the phenol moiety without destabilizing the cyclopropane ring?
- The phenol group can undergo etherification (e.g., alkylation with cyclopropylmethyl bromide under basic conditions) or oxidation to quinones using agents like KMnO4. However, strong acids/bases may cleave the cyclopropane ring, necessitating mild conditions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during cyclopropane ring formation?
- Stereoselective synthesis relies on chiral catalysts (e.g., Crabtree’s Catalyst for hydrogenation) or substrate pre-organization. For example, Ir-based catalysts achieve >96:4 diastereomeric ratios in cyclopropane derivatives by directing hydrogen addition . Computational modeling (DFT) predicts transition-state geometries to optimize stereochemistry .
Q. What strategies resolve discrepancies in spectral data when synthesizing derivatives?
- Cross-validation with multiple techniques (e.g., 2D NMR, X-ray crystallography) confirms structural assignments. Contradictions in HRMS data may arise from isotopic impurities or incomplete purification; repeating chromatography with alternative solvents (e.g., hexane/EtOAc gradients) improves resolution .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- The 4-methoxyphenyl group acts as an electron donor, enhancing electrophilic aromatic substitution at the ortho/para positions. In contrast, electron-withdrawing groups (e.g., nitro) reduce reactivity. For Suzuki-Miyaura couplings, methoxy groups may require protection (e.g., silylation) to prevent side reactions .
Q. What computational methods predict the stability of the cyclopropane ring under varying conditions?
- Molecular dynamics (MD) simulations assess ring strain under thermal stress, while DFT calculations evaluate bond dissociation energies. For example, cyclopropane rings with gem-difluoro substituents exhibit enhanced stability due to hyperconjugative effects .
Methodological Considerations
Q. How are reaction conditions optimized for scale-up synthesis?
- Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity). For instance, replacing batch reactors with continuous flow systems improves yield reproducibility in hydrogenation steps .
Q. What protocols ensure reproducibility in catalytic hydrogenation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
